molecular formula C5H8Cl2O6P2 B1619549 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide CAS No. 714-87-4

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide

Cat. No.: B1619549
CAS No.: 714-87-4
M. Wt: 296.96 g/mol
InChI Key: OCSPARJUBMYNLY-UHFFFAOYSA-N
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Description

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[55]undecane 3,9-dioxide is a chemical compound with the molecular formula C₅H₈Cl₂O₆P₂ It is known for its unique spirocyclic structure, which includes phosphorus and oxygen atoms arranged in a specific configuration

Preparation Methods

The synthesis of 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide typically involves the reaction of specific phosphorus-containing precursors with chlorinating agents. One common method involves the treatment of 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an organic solvent such as dichloromethane. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis and ensure high yields .

Chemical Reactions Analysis

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide involves its reactivity with nucleophiles and electrophiles. The phosphorus atoms in the compound can act as electrophilic centers, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create derivatives with desired properties .

Comparison with Similar Compounds

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide can be compared with other similar compounds, such as:

These comparisons highlight the versatility and unique properties of this compound in various applications.

Properties

IUPAC Name

3,9-dichloro-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O6P2/c6-14(8)10-1-5(2-11-14)3-12-15(7,9)13-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSPARJUBMYNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COP(=O)(O1)Cl)COP(=O)(OC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061048
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-, 3,9-dioxide
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Molecular Weight

296.96 g/mol
Source PubChem
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CAS No.

714-87-4
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-, 3,9-dioxide
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-, 3,9-dioxide
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-, 3,9-dioxide
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Record name 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-dichloro-, 3,9-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide
Reactant of Route 2
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide
Reactant of Route 3
Reactant of Route 3
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide
Reactant of Route 4
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide
Reactant of Route 5
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide
Reactant of Route 6
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide

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